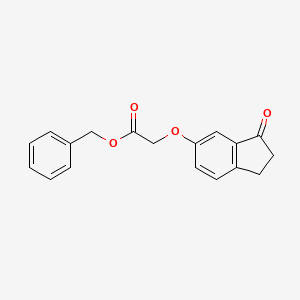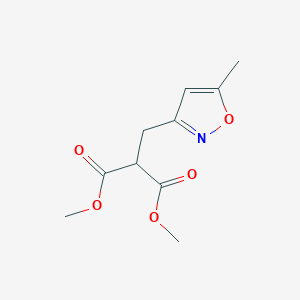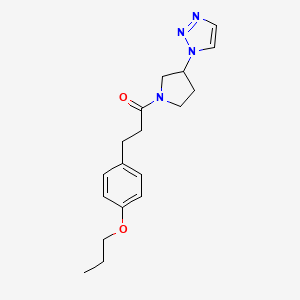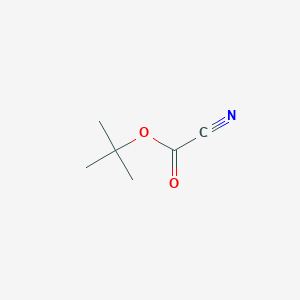
4-(4-Methylphenyl)-4-pentenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Methylphenyl)-4-pentenoic acid, also known as MPPA, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. MPPA belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been found to exhibit anti-inflammatory and analgesic properties.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Intermediates
4-(4-Methylphenyl)-4-pentenoic acid is significant in the synthesis of various chemical compounds. For instance, its derivative, 3,3-Dimethyl-4-pentenoic acid methyl ester, is crucial in synthesizing pyrethroid pesticides. This compound can be produced through Claisen rearrangement and transesterification reactions, with improved methods for industrial production yielding high purity and yield (Peng Chu-he, 2012).
Pharmacological Research
Research has explored compounds derived from valproic acid and analogs for their potential in pharmacological applications. Although directly related to this compound, these studies provide insight into the broader family of related compounds. Some derivatives were found to exhibit anticonvulsant activity with reduced teratogenic effects, highlighting the potential for developing new antiepileptic agents (U. Bojic et al., 1996).
Biochemical Effects
Studies on 4-pentenoic acid, closely related to this compound, have revealed its impact on biochemical processes. It has been found to affect gluconeogenesis and fatty acid oxidation in rat liver mitochondria. The compound is metabolized rapidly, impacting coenzyme A and carnitine levels, suggesting a complex interaction with mitochondrial metabolism (J. Williamson et al., 1970).
Organic Chemistry and Catalysis
This compound has applications in organic synthesis and catalysis. It serves as a precursor or intermediate in various chemical reactions. For example, lithiated (E)-5-tosyl-4-pentenoic acid, prepared from 4-pentenoic acid, reacts with carbonyl compounds to afford hydroxy acids, demonstrating its utility in organic synthesis (F. Caturla et al., 1999).
Antimicrobial Potential
A derivative of 4-pentenoic acid, 4-(4-phenyl-1,4-dihydronaphthalen-1-yl) pentenoic acid, was isolated from a plant and exhibited significant antibacterial activity against various bacterial strains. This finding suggests potential applications in developing new antibacterial agents (O. U. Igwe et al., 2013).
Drug Metabolism Studies
In drug metabolism research, analogs and metabolites of valproic acid, to which this compound is structurally related, have been studied for their effects on liver function and hepatotoxicity. These studies are crucial for understanding the metabolic pathways and potential toxic effects of related compounds (D. Porubek et al., 1988).
Propiedades
IUPAC Name |
4-(4-methylphenyl)pent-4-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-9-3-6-11(7-4-9)10(2)5-8-12(13)14/h3-4,6-7H,2,5,8H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVNVMYCNAYJCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-(4-ethylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2729788.png)

![2-O-Tert-butyl 3-O-ethyl (1S,3S,4S,6R)-6-amino-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate;hydrochloride](/img/structure/B2729793.png)





![3-(4-chlorophenyl)-7,9-dimethyl-1-(3-phenylpropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2729803.png)

